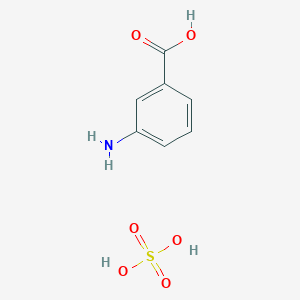

3-Aminobenzoic acid;sulfuric acid

Description

Contextualization of Aminobenzoic Acids in Advanced Chemical Research

Aminobenzoic acids, including the 3-amino isomer, are recognized as versatile building blocks in chemical synthesis. nih.gov Their bifunctional nature, possessing both acidic (carboxyl) and basic (amino) groups, allows for a wide range of chemical modifications. nih.govresearchgate.net This structural versatility makes them crucial starting materials in the pharmaceutical industry for developing new therapeutic agents and in the manufacturing of dyes. nih.govchemicalbook.com For instance, para-aminobenzoic acid (PABA), an isomer of 3-aminobenzoic acid, is a precursor for the synthesis of folic acid and has been incorporated into various drugs. nih.govmdpi.com Research has demonstrated that derivatives of aminobenzoic acids can exhibit a range of biological activities, including antimicrobial and cytotoxic effects. mdpi.com The ability to substitute at both the amino and carboxyl groups enables the creation of a vast library of molecules with potential drug-like properties. nih.gov 3-aminobenzoic acid, specifically, is prepared through the reduction of 3-nitrobenzoic acid and finds use in the synthesis of various dyes. chemicalbook.com

Significance of Strong Acid Interactions in Organic Chemistry and Materials Science

Strong acids, such as sulfuric acid, play a pivotal role in a multitude of organic reactions. libretexts.org Their capacity to act as potent proton donors is fundamental to their function. universalclass.compdx.edu In organic chemistry, strong acids are frequently employed as catalysts, particularly in reactions like esterification and dehydration. libretexts.orglibretexts.orgresearchgate.net The interaction of a strong acid with an organic molecule often begins with the protonation of a basic functional group. researchgate.netchegg.comchegg.com For example, in the Fischer esterification of aminobenzoic acids, sulfuric acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. researchgate.net In molecules containing an amino group, like 3-aminobenzoic acid, the strong acid will protonate the basic amino group. chegg.comchegg.comyoutube.com This initial acid-base reaction is a critical step that can influence the subsequent reaction pathway. chegg.comchegg.com The strength of an acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. youtube.com Strong acids are highly reactive and tend to be less stable than weak acids. youtube.com

Scope and Research Focus on 3-Aminobenzoic Acid-Sulfuric Acid Systems

The primary interaction between 3-aminobenzoic acid and sulfuric acid is an acid-base reaction, where the strong sulfuric acid protonates the basic amino group of the 3-aminobenzoic acid. chegg.comchegg.com This results in the formation of a salt. libretexts.orgchegg.com

A significant area of research involving the reaction of aromatic amines with sulfuric acid is sulfonation. This reaction involves the addition of a sulfonic acid group (–SO₃H) to the aromatic ring. The reaction of aniline (B41778) with sulfuric acid, for example, can produce various aminobenzenesulfonic acids, with the product distribution being dependent on reaction conditions such as temperature. rsc.org Specifically, the synthesis of 3-aminobenzenesulfonic acid (metanilic acid) can be achieved from the sulfonation of nitrobenzene (B124822) followed by reduction, or through processes involving reactants in the presence of sulfuric acid. google.comnih.gov Given the structural similarity, it is a key research focus to understand how sulfuric acid can be used to sulfonate 3-aminobenzoic acid, potentially leading to the formation of aminobenzoic acid sulfonic acid derivatives. These derivatives are important intermediates in the synthesis of dyes. google.comyoutube.com

Another well-documented reaction involving aminobenzoic acids and sulfuric acid is Fischer esterification. libretexts.orgresearchgate.net In this reaction, sulfuric acid acts as a catalyst to facilitate the reaction between the carboxylic acid group of 3-aminobenzoic acid and an alcohol to form an ester. researchgate.netyoutube.com The initial protonation of the amino group by the stoichiometric amount of sulfuric acid is a crucial first step before the catalytic cycle of esterification proceeds. researchgate.net

Table 1: Properties of 3-Aminobenzoic Acid

| Property | Value |

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol sigmaaldrich.com |

| Melting Point | 178-180 °C chemicalbook.comsigmaaldrich.com |

| Appearance | Pale pink solid lobachemie.com |

| Solubility | Partially soluble in water lobachemie.com |

| CAS Number | 99-05-8 sigmaaldrich.com |

| pKa | (Acid) 4.7, (Base) 3.1 |

Properties

CAS No. |

646516-67-8 |

|---|---|

Molecular Formula |

C7H9NO6S |

Molecular Weight |

235.22 g/mol |

IUPAC Name |

3-aminobenzoic acid;sulfuric acid |

InChI |

InChI=1S/C7H7NO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H2,1,2,3,4) |

InChI Key |

OWRWUYRJDYOLQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Structural Analysis and Supramolecular Chemistry

Crystal Engineering Principles Applied to Aminobenzoic Acid Salts/Co-crystals

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and assemble molecules into a crystalline solid with desired physical and chemical properties. For aminobenzoic acids, the primary functional groups available for forming supramolecular structures are the carboxylic acid and the amino group. The formation of a salt with a strong acid like sulfuric acid introduces robust charge-assisted hydrogen bonds that play a dominant role in the crystal packing.

The design of specific solid-state architectures for salts of 3-aminobenzoic acid involves the strategic use of hydrogen bonding and other non-covalent interactions. The primary interaction in the salt with sulfuric acid is the proton transfer from the strong sulfuric acid to the basic amino group of 3-aminobenzoic acid, resulting in the formation of the 3-carboxyanilinium cation and the sulfate (B86663) or bisulfate anion.

The key supramolecular synthons expected to govern the crystal structure are:

Charge-Assisted Hydrogen Bonds: The strongest interactions will be the N⁺-H···O⁻ hydrogen bonds between the protonated amino group of the 3-carboxyanilinium cation and the oxygen atoms of the sulfate or bisulfate anion. These are powerful structure-directing interactions.

Carboxylic Acid Interactions: The carboxylic acid group of the 3-carboxyanilinium cation can form hydrogen bonds with neighboring anions or other cations. This can lead to the formation of dimers or catemeric chains, common motifs in carboxylic acid-containing structures.

π-π Stacking: The aromatic rings of the 3-aminobenzoic acid molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Table 1: Potential Supramolecular Synthons in 3-Aminobenzoic acid;sulfuric acid Salts

| Synthon Type | Donor | Acceptor | Description |

|---|---|---|---|

| Charge-Assisted Hydrogen Bond | N⁺-H (anilinium) | O⁻ (sulfate/bisulfate) | Strong, directional interaction forming the primary framework. |

| Hydrogen Bond | O-H (carboxylic acid) | O=S (sulfate/bisulfate) | Interaction between the carboxylic acid and the anion. |

| Hydrogen Bond | O-H (carboxylic acid) | O=C (carboxylic acid) | Formation of carboxylic acid dimers or chains. |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of pharmaceutical and specialty chemicals. Different polymorphs can exhibit distinct physical properties, such as solubility, stability, and melting point. While no specific studies on the polymorphism of "3-Aminobenzoic acid;sulfuric acid" were identified in the searched literature, the potential for its existence is high, given the polymorphic nature of related compounds like para-aminobenzoic acid (p-ABA). ul.iediva-portal.orgresearchgate.netrsc.org

The polymorphism in aminobenzoic acid systems is often dictated by the subtle balance of intermolecular interactions. For instance, p-ABA is known to exist in at least two polymorphic forms, α and β, which differ in their hydrogen-bonding patterns. ul.iediva-portal.org The α-form is characterized by the formation of carboxylic acid dimers, while the β-form exhibits a catemeric hydrogen-bonding motif. The choice of solvent and crystallization conditions can influence which polymorph is obtained. ul.iediva-portal.org

For the salt of 3-aminobenzoic acid and sulfuric acid, polymorphism could arise from:

Different Hydrogen-Bonding Networks: Variations in the connectivity between the 3-carboxyanilinium cations and the sulfate/bisulfate anions can lead to different packing arrangements.

Conformational Polymorphism: Although the 3-aminobenzoic acid molecule is relatively rigid, slight conformational differences could lead to different crystal structures.

Influence of Stoichiometry: Different stoichiometric ratios of the acid and base could crystallize as distinct polymorphic systems.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, is also a possibility. The presence of water or other solvents during crystallization could lead to the formation of hydrated salts of 3-aminobenzoic acid and sulfuric acid, with the solvent molecules playing a role in the hydrogen-bonding network.

Table 2: Comparison of Known Polymorphs of para-Aminobenzoic Acid

| Polymorph | Crystal System | Key Hydrogen Bonding Motif |

|---|---|---|

| α-pABA | Monoclinic | Centrosymmetric carboxylic acid dimers. ul.ie |

The study of polymorphism and pseudopolymorphism in the "3-Aminobenzoic acid;sulfuric acid" system would require systematic screening of crystallization conditions, including different solvents, temperatures, and saturation levels, followed by characterization using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, CNDO-S/CI)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been a primary tool for understanding the properties of aminobenzoic acid systems. Methods like B3LYP and wB97X-D have been successfully applied to study related structures, providing a robust framework for analyzing the sulfuric acid salt of 3-aminobenzoic acid. rsc.org

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of the 3-aminobenzoic acid-sulfuric acid compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com

In the presence of sulfuric acid, the 3-aminobenzoic acid molecule is protonated. This protonation significantly influences the electronic structure. The HOMO is typically localized over the electron-rich aromatic ring and the carboxyl group, representing the molecule's ability to donate electrons. materialsciencejournal.org The LUMO, conversely, indicates the ability to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. mdpi.com Studies on cocrystals of 3-aminobenzoic acid (3ABA) have shown that intermolecular interactions can alter this gap; for instance, the HOMO-LUMO gap of a nitrofurantoin–3ABA cocrystal was found to be smaller than that of 3ABA alone, indicating increased reactivity. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Energy Comparison Note: This table presents conceptual data based on typical findings for related compounds, as specific values for the 3-aminobenzoic acid;sulfuric acid salt are not publicly available. The comparison illustrates the expected effect of cocrystallization or salt formation.

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reactivity |

|---|---|---|---|---|

| 3-Aminobenzoic Acid (Conceptual) | -6.2 | -1.5 | 4.7 | Moderate |

| NF–3ABA Cocrystal rsc.org | -5.8 | -2.0 | 3.8 | Higher |

Protonation States and Energy Landscape Mapping

The interaction between 3-aminobenzoic acid and sulfuric acid is a classic acid-base reaction. Sulfuric acid, a strong acid, protonates the most basic site on the 3-aminobenzoic acid molecule. The primary site of protonation is the amino group (-NH₂), which is more basic than the carboxylic acid group. This results in the formation of the 3-carboxyanilinium cation ([C₇H₈NO₂]⁺) and a bisulfate anion (HSO₄⁻).

The Fischer esterification of aminobenzoic acids often requires a stoichiometric amount of a strong acid catalyst, like sulfuric acid. researchgate.net This is because the basic amino group reacts with the acid, forming a salt and effectively consuming the catalyst. researchgate.net The resulting ammonium (B1175870) salt precipitates from the initial solution upon the addition of the acid. researchgate.netlibretexts.org The energy landscape would show a significant energy minimum for this protonated state, confirming its stability. The pKa of protonated benzocaine (B179285) (an ester of p-aminobenzoic acid) is approximately 2.8, indicating the amino group's propensity for protonation. researchgate.net

Intermolecular Interaction Energy Analysis (QTAIM, NBO, RDG)

The stability and structure of the 3-aminobenzoic acid-sulfuric acid salt are dictated by strong intermolecular interactions, primarily hydrogen bonds. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) analysis are used to investigate these forces. rsc.org

QTAIM and RDG: These methods analyze the electron density to identify and characterize non-covalent interactions. rsc.orgmdpi.com In the 3-carboxyanilinium bisulfate salt, strong N-H···O hydrogen bonds would be expected between the protonated amino group (NH₃⁺) and the oxygen atoms of the bisulfate anion. researchgate.net RDG analysis helps visualize these interactions and distinguishes them from weaker van der Waals forces. rsc.org

NBO Analysis: NBO analysis quantifies the stabilization energy associated with orbital interactions, such as the charge transfer from a lone pair of a hydrogen bond acceptor to the antibonding orbital of the donor. mdpi.commdpi.com For the N-H···O bonds, NBO analysis would reveal a significant stabilization energy, confirming the strength of the hydrogen bond between the cation and the anion. rsc.org In a study of a cocrystal containing 3-aminobenzoic acid, NBO analysis was crucial in confirming the formation of N–H⋯O and O–H⋯O hydrogen bonds. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into dynamic processes that are inaccessible through static quantum chemical calculations.

Solvation Dynamics and Solvent Effects on Proton Transfer

MD simulations can model how the 3-aminobenzoic acid-sulfuric acid salt behaves in a solvent, such as water. researchgate.net The protonated 3-carboxyanilinium cation and the bisulfate anion will be surrounded by solvent molecules, forming hydration shells. The interactions between the ions and the solvent are critical for understanding the compound's solubility and behavior in solution. researchgate.net

Simulations can reveal the structure of these hydration shells and the dynamics of water molecules around the ions. Ab initio MD simulations have been used to quantify the interaction of similar molecules with surrounding water. researchgate.net The strong hydrogen bonds between the protonated amino group and water molecules, as well as between the bisulfate ion and water, would be a key feature of the solvation dynamics. These simulations can also explore the potential for proton transfer events between the solvated ions and water molecules, although the proton is expected to remain predominantly on the amine group in an aqueous environment.

Conformational Analysis in Different Media

The 3-aminobenzoic acid molecule has conformational flexibility, primarily related to the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Semi-empirical methods have identified at least two low-energy conformers (syn and anti) for meta-aminobenzoic acid. researchgate.net

MD simulations can explore the conformational landscape of the 3-carboxyanilinium cation in different media, such as in the gas phase, in solution, or within a crystal lattice. chemrxiv.org The presence of strong intermolecular hydrogen bonds with the bisulfate anion in the crystalline state would likely lock the cation into a specific conformation. In solution, the cation would have more conformational freedom, and simulations could predict the relative populations of different conformers and the energy barriers for converting between them. researchgate.net

Advanced Spectroscopic Characterization and Mechanistic Insights

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and bonding arrangements within a molecule. The transition from 3-aminobenzoic acid to its sulfuric acid salt induces significant and characteristic shifts in the vibrational frequencies of the amino and carboxylic acid groups. researchgate.net

The most definitive evidence of salt formation in the FT-IR and Raman spectra is the change observed in the vibrational modes of the amino group (-NH₂). Upon protonation by sulfuric acid, the amino group is converted to an anilinium cation (-NH₃⁺). nih.gov

N-H Stretching Vibrations: In the parent 3-aminobenzoic acid, the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) typically appear in the range of 3400-3200 cm⁻¹. researchgate.net For the protonated salt, these bands are replaced by the broader and more complex stretching vibrations of the -NH₃⁺ group, which are shifted to a lower frequency region, often appearing between 3200 cm⁻¹ and 2800 cm⁻¹. This shift is due to the increased mass and the stronger hydrogen bonds formed by the charged -NH₃⁺ group.

N-H Bending Vibrations: The scissoring vibration of the -NH₂ group in 3-aminobenzoic acid, typically found around 1620 cm⁻¹, is replaced by the asymmetric and symmetric bending (or deformation) modes of the -NH₃⁺ group in the salt. These new bands are usually observed around 1600-1570 cm⁻¹ and 1550-1500 cm⁻¹, respectively.

Sulfate (B86663) Group Vibrations: The presence of the hydrogen sulfate (HSO₄⁻) anion introduces its own characteristic vibrations. Strong, broad absorption bands corresponding to the S=O and S-O stretching modes are expected to appear in the 1250-1100 cm⁻¹ and 1080-1030 cm⁻¹ regions.

Carboxylic Acid Group: The carboxylic acid group (-COOH) vibrations are also affected, though less dramatically than the amino group. The C=O stretching vibration, typically seen around 1700-1680 cm⁻¹, may shift slightly due to changes in the electronic structure of the benzene (B151609) ring and intermolecular hydrogen bonding with the sulfate anion. The O-H stretch of the carboxyl group remains, appearing as a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with the -NH₃⁺ stretches.

| Vibrational Mode | 3-Aminobenzoic Acid (Approx. cm⁻¹) | 3-Carboxy-anilinium Hydrogen Sulfate (Expected, cm⁻¹) | Assignment Change |

| O-H Stretch (Carboxyl) | ~3300-2500 (broad) | ~3300-2500 (broad, overlaps with N-H) | Change in H-bonding environment |

| N-H Stretch | ~3400-3200 | ~3200-2800 (broad) | -NH₂ stretch → -NH₃⁺ stretch |

| C=O Stretch (Carboxyl) | ~1700-1680 | ~1690-1670 | Minor shift due to electronic effects |

| N-H Bend | ~1620 | ~1600-1500 | -NH₂ bend → -NH₃⁺ deformation modes |

| S=O / S-O Stretch | N/A | ~1250-1030 | Appearance of HSO₄⁻ bands |

This table presents expected vibrational frequencies based on data for parent compounds and analogous salts. researchgate.netnih.gov

The formation of 3-carboxy-anilinium hydrogen sulfate creates a complex network of intermolecular hydrogen bonds, which can be identified through vibrational spectroscopy. The broadening and shifting of O-H and N-H stretching bands are primary indicators of strong hydrogen bonding. researchgate.net The potential hydrogen bond donors are the anilinium (-NH₃⁺) and carboxylic acid (-COOH) groups, while the acceptors are the oxygen atoms of the hydrogen sulfate anion (HSO₄⁻) and the carbonyl oxygen of the carboxylic acid group.

The extensive hydrogen bonding network involves interactions such as:

N-H⁺···O-S: Between the protonated amino group and the oxygen atoms of the hydrogen sulfate anion.

O-H···O-S: Between the carboxylic acid's hydroxyl group and the hydrogen sulfate anion.

N-H⁺···O=C: Between the protonated amino group and the carbonyl oxygen of a neighboring molecule.

These interactions are responsible for the significant broadening and red-shifting of the N-H and O-H stretching vibrations observed in the FT-IR spectrum, confirming the presence of a robust, three-dimensional hydrogen-bonded crystal lattice. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, making it invaluable for confirming protonation sites. researchgate.net

In solution-state NMR, the reaction of 3-aminobenzoic acid with sulfuric acid leads to distinct changes in chemical shifts (δ), primarily for the protons and carbons of the aromatic ring and the amino group.

¹H NMR: Upon addition of sulfuric acid, the amino group (-NH₂) is protonated to an anilinium group (-NH₃⁺). This causes a significant deshielding effect on the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ substituent compared to -NH₂. Consequently, the signals for the aromatic protons are expected to shift downfield (to a higher ppm value). The protons of the -NH₃⁺ group would likely appear as a broad singlet, with its chemical shift and broadness being dependent on the solvent and concentration due to proton exchange. The carboxylic acid proton remains, appearing as a very broad singlet at a high chemical shift. rsc.org

¹³C NMR: Similarly, the ¹³C NMR spectrum will show a downfield shift for the aromatic carbons, particularly the carbon atom directly attached to the nitrogen (C3) and the other carbons in the ring (C2, C4, C5, C6). The carbon of the carboxylic acid group (C7) would be less affected. This confirms that the primary site of electronic change is the transformation of the amino group into a more electronegative anilinium group. researchgate.net

| Nucleus | 3-Aminobenzoic Acid (Approx. δ ppm in DMSO-d₆) | 3-Carboxy-anilinium Hydrogen Sulfate (Expected δ ppm) | Rationale for Shift |

| ¹H (Aromatic) | 6.7 - 7.2 | > 7.2 | Deshielding by electron-withdrawing -NH₃⁺ group |

| ¹H (NH₂) | ~5.3 | Becomes -NH₃⁺, broad signal | Protonation of amino group |

| ¹H (COOH) | ~12.5 | ~12.5 - 13.0 | Minor change in electronic environment |

| ¹³C (Aromatic) | 115 - 149 | Shifted downfield | Deshielding by -NH₃⁺ group |

| ¹³C (C-NH₂) | ~149 | Shifted downfield | Direct effect of protonation |

| ¹³C (COOH) | ~168 | Minor shift | Remote from protonation site |

This table presents approximate and expected chemical shifts based on data for the parent compound and principles of substituent effects. researchgate.netrsc.org

Solid-state NMR would be particularly useful for studying the hydrogen bonding network and molecular packing in the crystalline salt, providing distinct signals for non-equivalent molecules in the crystal unit cell.

In solution, particularly in the presence of protic solvents like water, the protons on the anilinium (-NH₃⁺) and carboxylic acid (-COOH) groups can undergo chemical exchange with solvent protons and with each other. The rate of this exchange influences the appearance of their signals in the ¹H NMR spectrum.

Fast Exchange: If the exchange is rapid on the NMR timescale, the -NH₃⁺ and -COOH protons might appear as a single, averaged, broad peak, or their signals may be broadened significantly.

Slow Exchange: At lower temperatures, this exchange can often be slowed, leading to the resolution of separate, sharper signals for the different types of exchangeable protons.

Variable-temperature NMR experiments could be employed to study the kinetics and thermodynamics of these proton exchange processes, providing insight into the strength of the hydrogen bonds and the energy barriers for proton transfer. However, specific studies on the proton exchange dynamics for 3-aminobenzoic acid;sulfuric acid are not widely reported.

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The protonation of 3-aminobenzoic acid causes a marked change in its electronic structure and, therefore, its UV-Vis absorption spectrum.

The UV-Vis spectrum of 3-aminobenzoic acid in a neutral solvent typically shows absorption maxima around 226 nm and 272 nm. sielc.com These absorptions are attributed to π → π* transitions within the benzene ring, which are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH). The lone pair of electrons on the amino nitrogen atom can conjugate with the π-system of the aromatic ring, extending the chromophore and shifting the absorption to longer wavelengths (a bathochromic shift) compared to benzene.

Upon treatment with sulfuric acid, the amino group is protonated to -NH₃⁺. This protonation effectively removes the nitrogen lone pair from conjugation with the aromatic ring, as the electrons are now engaged in the bond with the proton. The -NH₃⁺ group acts as a deactivating, electron-withdrawing group. As a result, the spectrum of the salt is expected to undergo a significant hypsochromic shift (blue shift) to shorter wavelengths. The spectrum of 3-carboxy-anilinium hydrogen sulfate would more closely resemble that of benzoic acid or the benzonium ion, with major absorption bands appearing below 250 nm. sielc.comresearchgate.net

| Compound | Absorption Maxima (λmax) | Spectroscopic Effect |

| 3-Aminobenzoic Acid | ~226 nm, ~272 nm | Conjugation of -NH₂ with the aromatic ring |

| 3-Carboxy-anilinium Hydrogen Sulfate | Expected < 250 nm | Hypsochromic (blue) shift due to protonation of -NH₂ to -NH₃⁺, removing conjugation |

This table shows typical absorption maxima and the expected shift upon protonation. sielc.comresearchgate.net

Emission spectroscopy (fluorescence) would also be expected to change upon protonation. The removal of the electron-donating amino group's conjugation would likely alter the energy and intensity of any fluorescence, potentially leading to a blue shift in the emission wavelength or quenching of fluorescence altogether.

Solvent Effects on Electronic Transitions

The electronic transitions of 3-aminobenzoic acid (3-ABA) are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The presence of sulfuric acid, a highly polar and strong proton-donating solvent, is expected to cause significant shifts in the absorption and emission spectra of 3-ABA and its derivatives. Studies on 3-ABA in various solvents have shown that the hydrogen bond donating ability of the solvent is a primary factor influencing its spectral behavior. iaea.org In a sulfuric acid medium, both the amino (-NH₂) and carboxylic acid (-COOH) groups of 3-ABA will be protonated. This alters the electronic distribution within the molecule, affecting the energy levels of its molecular orbitals.

Theoretical and experimental studies on meta-aminobenzoic acid (MABA) have been conducted to understand its solvatochromic behavior. researchgate.net The first excited electronic state of MABA has been shown to possess a greater charge-transfer character compared to its para-isomer. researchgate.net This intramolecular charge transfer (ICT) is profoundly influenced by the solvent's polarity and its ability to form hydrogen bonds. A strong acid like sulfuric acid can stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) in the fluorescence spectrum. The UV-Vis absorption maxima for 3-aminobenzoic acid are observed at approximately 194 nm, 226 nm, and 272 nm, though these values are subject to shifts depending on the solvent. rsc.org

Table 1: Influence of Solvent Parameters on Spectroscopic Shifts of 3-Aminobenzoic Acid Derivatives

| Solvent Property | Observed Effect | Spectroscopic Consequence | Reference |

|---|---|---|---|

| Polarity/Polarizability | Stabilization of polar excited states | Bathochromic (red) shift in emission spectra | iaea.org |

| Hydrogen Bond Donating Ability | Specific hydrogen bonding interactions with -NH₂ and -COOH groups | Significant shifts in both absorption and emission spectra | iaea.orgresearchgate.net |

| Acidity (e.g., Sulfuric Acid) | Protonation of functional groups and stabilization of charge-transfer states | Modulation of intramolecular charge transfer (ICT) character | researchgate.net |

Acid-Base Properties in Excited States

The acid-base properties of a molecule can change dramatically upon electronic excitation. This is because the electronic distribution in an excited state can be very different from that in the ground state. For 3-aminobenzoic acid, the ground state pKa values are approximately 3.07 for the carboxylic acid and 4.79 for the amino group. nist.gov

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for analyzing materials derived from the polymerization or modification of 3-aminobenzoic acid in a sulfuric acid medium.

Surface Compositional Analysis of Derived Materials

When 3-aminobenzoic acid is polymerized or treated with sulfuric acid, new materials such as poly(3-aminobenzoic acid) or sulfonated derivatives are formed. XPS is ideally suited to confirm the elemental composition of these materials' surfaces. A typical analysis would survey for the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S). The relative atomic concentrations of these elements can be determined from the areas of their respective photoemission peaks, corrected by empirical sensitivity factors. scribd.com For instance, in studies of highly sulfonated polyaniline (a structurally related polymer), XPS has been used to determine the sulfonation level by calculating the sulfur-to-nitrogen (S/N) atomic ratio, with values as high as 0.8 being reported. acs.orgacs.org This allows for a quantitative assessment of the degree to which sulfonic acid groups (-SO₃H) have been incorporated onto the polymer backbone.

Probing Chemical State and Doping Effects

Beyond elemental composition, XPS provides crucial information about the chemical environment or bonding state of each element. This is achieved by analyzing the high-resolution spectra of individual core levels (e.g., C 1s, N 1s, S 2p). The binding energy of a core electron is sensitive to the oxidation state and local chemical environment of the atom.

In materials derived from 3-aminobenzoic acid and sulfuric acid, the N 1s spectrum is particularly informative. It can be deconvoluted into multiple components corresponding to different nitrogen species: the neutral benzenoid amine (-NH-), positively charged protonated amine or imine (-NH⁺- or =NH⁺-), and neutral imine (=N-). rsc.orgresearchgate.net The presence and ratio of these peaks reveal the degree of protonation (doping) of the polymer chain by the acid. For example, a peak around 399.5-399.7 eV is characteristic of the neutral amine, while peaks at higher binding energies (401-402.5 eV) indicate positively charged, protonated nitrogen atoms. researchgate.netresearchgate.net

Similarly, the S 2p spectrum can confirm the presence of sulfonic acid groups, typically appearing around 168-169 eV. acs.org The C 1s spectrum can also be deconvoluted to identify carbons in the benzene ring, carbon single-bonded to nitrogen (C-N), and carbon in the carboxyl group (O-C=O). researchgate.net

Table 2: Representative XPS Binding Energies for Chemical States in Sulfonated Polyaniline Derivatives

| Core Level | Binding Energy (eV) | Assigned Chemical State | Reference |

|---|---|---|---|

| N 1s | ~399.5 | Neutral Amine (-NH-) | researchgate.net |

| N 1s | ~401.2 | Protonated Imine (=N⁺H-) | researchgate.net |

| N 1s | ~402.5 | Protonated Amine (-N⁺H₂-) | researchgate.net |

| S 2p₃/₂ | ~168-169 | Sulfonate Group (-SO₃H) | acs.org |

| C 1s | ~284.5 | C-C/C-H in Benzene Ring | researchgate.net |

| C 1s | ~286.1 | C-N in Amine | researchgate.net |

| C 1s | ~288.3 | C=O in Carboxyl Group | researchgate.net |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography and internal structure of materials, respectively. For polymers and other materials derived from 3-aminobenzoic acid, these microscopy methods reveal how synthesis conditions, such as the use of sulfuric acid as a catalyst or dopant, influence the final morphology at the micro- and nanoscale.

Studies on poly(3-aminobenzoic acid) (P3ABA) have shown that the polymerization medium has a profound effect on the material's structure. When synthesized in the presence of acidic ionic liquids, which can act as both a solvent and a dopant, the morphology of the resulting P3ABA is significantly altered from a completely granular form to more complex structures. researchgate.net Similarly, the chemical polymerization of m-aminobenzoic acid using an oxidizing agent can produce polymer particles with diameters in the range of 2–10 μm, as observed by Field Emission-Scanning Electron Microscopy (FE-SEM). researchgate.net These microscopic techniques are essential for correlating the synthesis parameters with the physical form of the product, which in turn affects its properties like conductivity, solubility, and performance in various applications.

Applications in Functional Materials and Polymer Science

Electropolymerization of 3-Aminobenzoic Acid in Acidic Media

Electropolymerization is a key technique for creating thin, uniform films of conducting polymers directly onto an electrode surface. The use of an acidic medium, such as a sulfuric acid electrolyte, is crucial for the successful polymerization of 3-aminobenzoic acid (3-ABA).

Synthesis of Conducting Poly(3-aminobenzoic acid) Films

The synthesis of conducting poly(3-aminobenzoic acid) (PABA) films is achieved through the electrochemical oxidation of the 3-ABA monomer. capes.gov.br This process is typically carried out in an aqueous solution containing the monomer and a supporting electrolyte, such as sulfuric acid (H₂SO₄). uobasrah.edu.iqaip.orgresearchgate.netresearchgate.net The electropolymerization can be performed using techniques like cyclic potential sweep or chronoamperometry, where a constant potential is applied. capes.gov.bruobasrah.edu.iqaip.orgresearchgate.net The addition of aniline (B41778) to the polymerization mixture has been shown to increase the rate of polymer formation. capes.gov.br The resulting PABA films are deposited on the electrode surface, often platinum, and their thickness can be controlled by adjusting the polymerization time. uobasrah.edu.iqaip.orgresearchgate.net

Electrochemical Behavior and Characterization of Polymer Films

The electrochemical properties of the synthesized PABA films are investigated using techniques like cyclic voltammetry (CV). uobasrah.edu.iqaip.orgresearchgate.net CV studies reveal the redox activity of the polymer, which is essential for its application in electronic devices. For instance, PABA films exhibit quasi-reversible redox pairs in acidic electrolytes. nih.gov The morphology of the polymer films is often characterized by scanning electron microscopy (SEM), which can show varied surface structures depending on the synthesis conditions. uobasrah.edu.iqaip.orgresearchgate.net Other characterization techniques include Fourier-transform infrared (FTIR) spectroscopy to confirm the polymer structure and thermogravimetric analysis (TGA) to assess its thermal stability. uobasrah.edu.iqaip.orgresearchgate.netelectrochemsci.org

Influence of Sulfuric Acid Electrolyte on Polymer Properties

The choice and concentration of the acidic electrolyte significantly impact the properties of the resulting PABA films. Sulfuric acid is a commonly used electrolyte for the electropolymerization of aniline and its derivatives. researchgate.netias.ac.in The use of different electrolytes, such as sulfuric acid versus perchloric acid, can lead to the formation of polymer films with distinct morphologies. uobasrah.edu.iqaip.orgresearchgate.net The concentration of sulfuric acid can also influence the conductivity of the polymer. ias.ac.in For example, studies on polyaniline have shown that the conductivity is highest at a specific concentration ratio of aniline to sulfuric acid. ias.ac.in The acidic medium facilitates the protonation of the polymer chain, which is crucial for its conductivity. ias.ac.in

Chemical Oxidation Polymerization and Composite Formation

Chemical oxidation offers an alternative route to synthesize PABA and its composites. This method involves the use of an oxidizing agent to initiate the polymerization of the 3-ABA monomer in a solution.

Incorporation of Metal Organic Frameworks (MOFs) in Polymer Composites

A significant advancement in the field is the development of PABA composites incorporating Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and tunable structures, formed by the coordination of metal ions with organic linkers. nih.gov These composites are synthesized by the in situ chemical oxidation polymerization of the 3-ABA monomer in the presence of MOF particles. electrochemsci.orgresearchgate.net The resulting composite material often features the PABA polymer wrapping around the MOF particles. electrochemsci.org Spectroscopic analysis confirms the incorporation of the MOF into the PABA backbone. electrochemsci.org This integration of MOFs into the polymer matrix can create materials with synergistic properties, surpassing those of the individual components. rsc.org

Enhanced Thermal and Electrochemical Stability of Composites

The incorporation of MOFs into the PABA matrix leads to a notable improvement in the material's properties. PABA/MOF composites exhibit enhanced thermal stability compared to the pristine PABA polymer. mdpi.com This increased stability is attributed to the stabilizing effect of the MOF and changes in the composite's morphology. mdpi.com The composites also demonstrate improved electrochemical stability and activity, making them promising for applications such as electrocatalysis for hydrogen production. electrochemsci.orgmdpi.com The unique structure of the composite, with MOFs incorporated into the polymer backbone, is believed to provide an easier path for electron transport and create numerous active sites for catalytic reactions. electrochemsci.org

Electrocatalytic Applications (e.g., Hydrogen Evolution Reaction)

Design and Performance of Electrocatalyst Materials

The design of electrocatalysts based on 3-aminobenzoic acid primarily involves the synthesis of PABA and its composites. A common method is the chemical oxidation of the 3-aminobenzoic acid monomer. researchgate.net These polymers are often combined with other materials, such as metal-organic frameworks (MOFs), to create composites with synergistic properties. researchgate.netresearchgate.net For instance, a PABA/MOF composite can be synthesized by polymerizing the monomer in the presence of a pre-synthesized MOF, such as HKUST-1, which is based on copper nitrate (B79036) trihydrate and trimesic acid. researchgate.net

The performance of these electrocatalysts is evaluated by their ability to facilitate the HER, typically in an electrolyte solution containing a proton source like sulfuric acid dissolved in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) with a supporting electrolyte. researchgate.netresearchgate.net Key performance indicators include the Tafel slope, which provides insight into the reaction mechanism, and the overpotential required to achieve a specific current density.

A composite catalyst made of HKUST-1 MOF decorated with 5 wt.% poly(3-aminobenzoic acid) demonstrated notable activity for the HER in a 0.30 M H₂SO₄/DMSO electrolyte solution. researchgate.net The performance of such electrocatalysts underscores the potential of designing advanced materials from relatively inexpensive organic precursors.

Performance of PABA-based Electrocatalyst for HER

| Catalyst Material | Electrolyte | Tafel Slope (mV dec⁻¹) | Exchange Current Density (J₀) | Reference |

|---|---|---|---|---|

| Poly(3-aminobenzoic acid)/MOF Composite | 0.30 M H₂SO₄ in DMSO/TBAP | 183.6 | 50.12 µA cm⁻² | researchgate.net |

Mechanistic Studies of Electrocatalytic Processes

The mechanism of the hydrogen evolution reaction in acidic media generally involves a series of fundamental steps. Understanding these pathways is crucial for optimizing catalyst design. researchgate.netnih.gov The primary steps in an acidic environment are:

Volmer step (Electrochemical Adsorption): Protons (H⁺) from the solution are adsorbed onto the catalyst's active surface (M), forming an adsorbed hydrogen intermediate (M-Hads).

H⁺ + e⁻ + M → M-Hads

Heyrovsky step (Electrochemical Desorption): An adsorbed hydrogen atom reacts with another proton from the solution and an electron to form a hydrogen molecule (H₂).

M-Hads + H⁺ + e⁻ → M + H₂

Tafel step (Chemical Desorption): Two adsorbed hydrogen atoms on the catalyst surface combine to form a hydrogen molecule.

2M-Hads → 2M + H₂

Role in Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents (DESs) and ionic liquids (ILs) are classes of solvents often hailed as "green" alternatives to volatile organic compounds due to their low vapor pressure, high thermal stability, and designable properties. researchgate.netmdpi.com They have garnered significant attention for various applications, including electrochemistry. scispace.com

Utilization as a Component in Novel Solvent Systems

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, when mixed in a specific molar ratio, exhibit a significant depression in freezing point compared to the individual components. mdpi.commdpi.com Amino acids are among the natural compounds that can be used to form DESs. mdpi.comnih.gov

3-Aminobenzoic acid, with its carboxylic acid group, can function as an HBD. nih.gov It can form a DES when combined with a suitable HBA, such as a quaternary ammonium (B1175870) salt like choline (B1196258) chloride. mdpi.com The formation of the DES relies on the hydrogen bonding interactions between the carboxylic acid proton of the 3-aminobenzoic acid and the chloride ion of the choline chloride. The ability to form these solvents from readily available and often biodegradable components makes them attractive for sustainable chemistry applications. nih.govjsynthchem.com The physicochemical properties of the resulting DES can be tailored by altering the molar ratio of the HBA to the HBD or by changing the components themselves. mdpi.com

Example Components for a 3-Aminobenzoic Acid-Based DES

| Component Role | Chemical Name | Abbreviation |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Choline Chloride | ChCl |

| Hydrogen Bond Donor (HBD) | 3-Aminobenzoic acid | 3-ABA |

Electrochemical Applications in Non-Conventional Media

The unique properties of DESs, such as high conductivity and wide electrochemical potential windows, make them suitable media for electrochemically driven reactions. researchgate.net They can function as both the solvent and the electrolyte, simplifying the system. researchgate.net While 3-aminobenzoic acid can be a component of DESs, specific research detailing the electrochemical applications of a DES formed from "3-aminobenzoic acid;sulfuric acid" is not widely documented.

However, the general principles suggest potential applications. DESs based on organic acids have been explored as media for various processes. mdpi.com For instance, a DES composed of choline chloride and urea (B33335) has been used as a sustainable medium and catalyst for the synthesis of benzocaine (B179285) analogues from p-aminobenzoic acid, a positional isomer of 3-aminobenzoic acid. jsynthchem.com This demonstrates the utility of DESs in facilitating organic reactions. Given their favorable electrochemical properties, it is conceivable that DESs containing 3-aminobenzoic acid could be employed as electrolytes for electro-organic synthesis or other electrochemical processes, although this remains an area for further exploration. The inherent acidity provided by the carboxylic acid component could also be advantageous in certain electrochemical reactions that require a proton source.

Role in Organic Reaction Pathways and Acid Catalysis

Sulfuric Acid Catalysis in Derivatization Reactions

Sulfuric acid is a potent catalyst for several derivatization reactions involving 3-aminobenzoic acid, most notably in the formation of esters and in promoting cyclization and condensation reactions.

Esterification Reactions of Aminobenzoic Acids

The esterification of aminobenzoic acids, a classic example being the Fischer esterification, is efficiently catalyzed by strong mineral acids like concentrated sulfuric acid. chegg.comchegg.commasterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water. masterorganicchemistry.comck12.orglibretexts.org The role of sulfuric acid is crucial; it protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. chegg.com This activation makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. chegg.com

The reaction is an equilibrium process. chegg.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used, and water is continuously removed from the reaction mixture. chegg.com In the context of aminobenzoic acids, the presence of the basic amino group necessitates the use of a stoichiometric amount of the acid catalyst, as the amino group itself will be protonated by the acid. researchgate.net

Recent studies have explored the nuances of this catalysis. For instance, research on the esterification of various amino acids, including aromatic ones, in thin films generated by electrospray ionization (ESI) has shown that sulfuric acid is a uniquely effective catalyst compared to other strong acids like HCl and HNO₃ under these specific conditions. nih.govnih.govresearchgate.net This suggests that the nature of the acid catalyst, and not just the pH, is a determining factor in the reaction's success. nih.gov The efficiency of the reaction is also influenced by parameters such as temperature and the structure of the amino acid, with aromatic amino acids showing high reactivity. nih.govresearchgate.net

Table 1: Sulfuric Acid-Catalyzed Esterification of p-Aminobenzoic Acid

| Reactants | Catalyst | Product | Key Reaction Conditions | Reference |

| p-Aminobenzoic acid, Ethanol (B145695) | Concentrated H₂SO₄ | Ethyl p-aminobenzoate (Benzocaine) | Reflux for 45 minutes | chegg.com |

| p-Aminobenzoic acid, Ethanol | Concentrated H₂SO₄ | Ethyl 4-aminobenzoate | Heating | chegg.com |

| Amino acids, Methanol | H₂SO₄ | Amino acid methyl esters | Thin film generated by ESI, 70°C | nih.gov |

Cyclization and Other Condensation Reactions

Sulfuric acid also facilitates cyclization and other condensation reactions involving aminobenzoic acids. Condensation reactions are characterized by the joining of two molecules to form a larger molecule, with the concurrent elimination of a small molecule, often water. ck12.orglibretexts.org Esterification itself is a type of condensation reaction. ck12.orglibretexts.org

In the context of 3-aminobenzoic acid, its bifunctional nature (containing both an amine and a carboxylic acid group) allows for intramolecular condensation or polymerization under certain conditions, catalyzed by acids like sulfuric acid. While specific examples of sulfuric acid-catalyzed cyclization of monomeric 3-aminobenzoic acid are not prevalent in the provided search results, the general principle of acid-catalyzed condensation is well-established. For instance, the formation of polyamides can occur through the condensation of amino acids.

Diazotization Reactions of Aminobenzoic Acids

Diazotization is a pivotal reaction for aminobenzoic acids, converting the primary aromatic amine group into a highly versatile diazonium salt. This transformation is typically carried out in a strong acidic medium, with sulfuric acid being a common choice. wvu.edulkouniv.ac.in

Formation of Diazonium Salts in Sulfuric Acid Medium

The formation of a diazonium salt from an aminobenzoic acid involves reacting the amine with nitrous acid (HNO₂). wvu.edulkouniv.ac.in Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as sulfuric acid or hydrochloric acid. wvu.edulkouniv.ac.in The reaction is performed at low temperatures, typically between 0-5°C, to ensure the stability of the resulting diazonium salt. wvu.edu

The mechanism begins with the protonation of nitrous acid by sulfuric acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). wvu.edu The primary amino group of the aminobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion. wvu.edu The resulting 3-carboxybenzenediazonium ion is an aromatic diazonium ion derived from the diazotization of 3-aminobenzoic acid. nih.gov

The use of sulfuric acid provides the necessary acidic environment for the generation of the nitrosonium ion and stabilizes the resulting diazonium salt. wvu.edu

Subsequent Transformations to Other Aromatic Compounds

Aryl diazonium salts are valuable synthetic intermediates because the diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas) and can be replaced by a wide variety of nucleophiles. wikipedia.orgyoutube.com This allows for the synthesis of a diverse range of substituted aromatic compounds that are often difficult to prepare by other means.

Some common transformations of diazonium salts derived from aminobenzoic acids include:

Replacement by a hydroxyl group: Heating an aqueous solution of the diazonium salt leads to its decomposition, replacing the diazonium group with a hydroxyl group to form a hydroxybenzoic acid. wikipedia.org For example, the diazonium salt of anthranilic acid (2-aminobenzoic acid) can be hydrolyzed to salicylic (B10762653) acid. wvu.edu

Replacement by halides (Sandmeyer Reaction): Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) allows for the introduction of chloro and bromo substituents. wikipedia.org

Replacement by an iodo group: The diazonium group can be replaced by iodine by warming the diazonium salt solution with potassium iodide. lkouniv.ac.in

Replacement by a cyano group: This modified Sandmeyer reaction involves treating the diazonium salt with copper(I) cyanide. lkouniv.ac.in

Replacement by a hydrogen atom (Deamination): The diazonium group can be removed and replaced with a hydrogen atom by reduction with agents like hypophosphorous acid or ethanol. wikipedia.org

Azo coupling: Diazonium salts can act as electrophiles and react with activated aromatic rings (like phenols and anilines) to form highly colored azo compounds. youtube.com This is the basis for the synthesis of many azo dyes. dyestuffintermediates.comrjptonline.org

Research has demonstrated the feasibility of converting bio-derived aminobenzoic acids, such as p-aminobenzoic acid (pABA) and o-aminobenzoic acid (oABA), into important platform chemicals like terephthalic acid and salicylic acid, respectively, through diazotization followed by Sandmeyer-type reactions. scirp.orgscirp.orgresearchgate.net These processes often utilize sulfuric acid for the initial diazotization step and can be performed under mild, aqueous conditions. scirp.orgscirp.orgresearchgate.net

Table 2: Transformations of Diazonium Salts Derived from Aminobenzoic Acids

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄; 2. CuCN, KCN; 3. NaOH, H₂O; 4. H₂SO₄ | Terephthalic acid | Diazotization-Cyanation-Hydrolysis | scirp.org |

| 2-Aminobenzoic acid | 1. NaNO₂, H₂SO₄; 2. Heat | Salicylic acid | Diazotization-Hydrolysis | scirp.org |

| Anthranilic acid | 1. NaNO₂, H₂SO₄; 2. KI | o-Iodobenzoic acid | Diazotization-Iodination | wvu.edu |

| 4-Aminobenzoic acid | 1. NaNO₂, HCl; 2. 1-naphthylamine-7-sulphonic acid | Pink azo dye | Diazotization-Azo Coupling | rjptonline.org |

General Acid-Catalyzed Organic Transformations

Beyond specific named reactions, the combination of 3-aminobenzoic acid and sulfuric acid is relevant in the broader context of general acid-catalyzed organic transformations. Sulfuric acid's role as a strong Brønsted acid allows it to protonate various functional groups, thereby activating them towards subsequent reactions. khanacademy.orgrsc.org

In reactions involving 3-aminobenzoic acid, sulfuric acid will readily protonate both the amino group and the carbonyl oxygen of the carboxylic acid. The protonation of the amino group renders it non-nucleophilic and protects it from participating in undesired side reactions. The protonation of the carbonyl oxygen, as seen in esterification, activates the carboxyl group for nucleophilic attack. chegg.com

The principles of general acid catalysis are fundamental to understanding the reactivity of organic molecules in acidic media. The specific outcome of a reaction involving 3-aminobenzoic acid and sulfuric acid will depend on the other reagents present and the reaction conditions (temperature, solvent, etc.), which dictate which of the possible acid-catalyzed pathways will be favored.

Ionization Phenomena in Concentrated Sulfuric Acid as a Solvent

When 3-aminobenzoic acid is dissolved in concentrated sulfuric acid, a solvent of extremely high acidity, its functional groups undergo extensive protonation. The acidity of such a medium is far beyond the conventional pH scale and is instead described by the Hammett acidity function (H₀). chemicalbook.com Pure sulfuric acid has an H₀ value of -12, indicating a protonating power immensely greater than that of dilute aqueous acids. chemicalbook.com In such a superacidic environment, not only the basic amino group but also the weakly basic carboxylic acid group can be protonated.

The amino group of 3-aminobenzoic acid, being the more basic site, is readily protonated to form the anilinium ion (-NH₃⁺). In aqueous solution, the pKa of the anilinium ion of 3-aminobenzoic acid is approximately 4.8. stackexchange.com In a solvent as acidic as concentrated H₂SO₄, this equilibrium lies completely towards the protonated form.

The carboxylic acid group, although acidic in water (pKa ≈ 3.1 for the neutral molecule), possesses lone pairs on its oxygen atoms and can act as a base in a superacid. stackexchange.com The protonation of the carbonyl oxygen of a carboxylic acid is a key step in acid-catalyzed reactions like esterification. researchgate.net In concentrated sulfuric acid, the carboxylic acid group of the 3-carboxyanilinium ion is expected to be protonated as well, leading to the formation of a dication.

Gas-phase studies using IRMPD spectroscopy have investigated the preferred protonation site of aminobenzoic acid isomers. nih.gov These studies revealed that for meta-aminobenzoic acid, protonation preferentially occurs on the amine group. nih.gov However, in the condensed phase of a superacid like concentrated sulfuric acid, where the protonating species are abundant, the formation of a dicationic species, protonated on both the amino and carboxylic acid groups, is highly probable. The precise equilibrium between the monoprotonated (anilinium ion) and diprotonated species will depend on the exact concentration of the sulfuric acid and the temperature.

Table 1: Protonation States of 3-Aminobenzoic Acid

| Medium | Dominant Species | Functional Groups |

| Neutral Water (pH 7) | Zwitterion | -COO⁻, -NH₃⁺ |

| Dilute Acid (pH < 2) | Cation | -COOH, -NH₃⁺ |

| Concentrated H₂SO₄ | Dication (expected) | -C(OH)₂⁺, -NH₃⁺ |

This table illustrates the expected dominant species of 3-aminobenzoic acid in different environments based on general chemical principles.

Kinetic and Mechanistic Studies of Acid-Mediated Reactions

Concentrated sulfuric acid is a common reagent and catalyst for several important reactions involving aromatic compounds, including sulfonation and esterification. The kinetics and mechanisms of these reactions with 3-aminobenzoic acid are dictated by the nature of the substrate, which, as discussed, is a protonated, and therefore highly deactivated, aromatic ring.

Sulfonation

Aromatic sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). In concentrated sulfuric acid or oleum (B3057394) (a solution of SO₃ in H₂SO₄), the electrophile is believed to be SO₃ or protonated SO₃. nih.gov

The reaction of 3-aminobenzoic acid with sulfuric acid would first involve the protonation of the amino group to form the 3-carboxyanilinium ion. This -NH₃⁺ group is a powerful deactivating group, making the aromatic ring significantly less reactive towards electrophilic attack than benzene (B151609). The -COOH group (or its protonated form) is also deactivating. Both groups are meta-directing. Therefore, sulfonation of 3-aminobenzoic acid would be expected to be slow and to yield the sulfonic acid group at a position meta to both existing substituents, primarily at the 5-position.

Kinetic studies on the sulfonation of deactivated benzene derivatives confirm the slow nature of these reactions. For instance, the sulfonation of benzenesulfonic acid in oleum is a first-order reaction with respect to the sulfonic acid. rsc.org The rate of sulfonation is highly dependent on the concentration of SO₃ and the temperature. A study on the sulfonation of polybenzoxazine, an aromatic polymer, showed a logarithmic correlation between the reaction time and the degree of sulfonation, indicating that the reaction rate decreases over time as the substrate becomes more sulfonated and thus more deactivated. nih.gov

Table 2: General Kinetic Parameters for Aromatic Sulfonation

| Substrate Type | Reactivity | Typical Rate Determining Step |

| Activated Rings | High | Formation of the σ-complex |

| Deactivated Rings | Low | Formation of the σ-complex |

This table provides a general overview of kinetic aspects of aromatic sulfonation.

Acid-Catalyzed Esterification

The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. Concentrated sulfuric acid is a typical catalyst for this reaction. researchgate.net In the case of 3-aminobenzoic acid, the reaction with an alcohol like ethanol in the presence of sulfuric acid yields the corresponding ethyl 3-aminobenzoate.

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid, which makes the carbonyl carbon more electrophilic. chegg.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

Since 3-aminobenzoic acid has a basic amino group, a stoichiometric amount of the acid catalyst is required because the amino group will be protonated, consuming the catalyst. researchgate.net The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. researchgate.net

Future Research Directions and Advanced Methodologies

Development of Novel Synthetic Routes for 3-Aminobenzoic Acid Salts

The conventional synthesis of 3-aminobenzoic acid involves the reduction of 3-nitrobenzoic acid. rsc.org While effective, research is actively pursuing more innovative and efficient pathways. A significant area of development is in one-pot catalytic processes that improve atom economy and reduce waste. For instance, a green and sustainable approach for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been developed using a carbonaceous bio-based material as a catalyst in subcritical water. researching.cn This process uniquely combines the reduction of the nitro group and the oxidation of the formyl group in a single step, achieving a 59% yield at 300 °C. researching.cn

The formation of salts, such as the sulfate (B86663) salt, is often a key step in purification or in directing subsequent reactions. In processes like Fischer esterification, a strong mineral acid like sulfuric acid is used as a catalyst. ucl.ac.uk In the case of aminobenzoic acids, the acid first protonates the basic amino group, forming a hydrogen sulfate salt precipitate. oxinst.com This intermediate often dissolves as the reaction progresses under heat. oxinst.com

Future work aims to refine these routes by:

Developing catalysts with higher selectivity and efficiency.

Exploring alternative energy sources like microwave irradiation to accelerate reaction times.

Designing continuous flow processes for scalable and controlled production.

Advanced Characterization Techniques for In-Situ Studies

Understanding reaction mechanisms and kinetics is crucial for process optimization. The development of advanced characterization techniques that can monitor reactions in real-time (in-situ) is a major research frontier.

Traditional methods for monitoring reaction progress include Thin-Layer Chromatography (TLC), which can be used to sample a reaction mixture at various points. oxinst.com However, modern spectroscopy offers a non-invasive, continuous view into the chemical transformations as they occur.

In-situ Raman spectroscopy has emerged as a powerful tool for monitoring organic reactions. rsc.orgmt.com It provides real-time information on the chemical composition by detecting the characteristic vibrational frequencies of reactants, intermediates, and products. spectroscopyonline.com This technique can track the disappearance of a reactant's specific Raman band and the appearance of a product's band, allowing for precise determination of reaction kinetics and endpoints. oxinst.com For example, it can be used to monitor polymerization reactions or the progress of esterifications. rsc.orgspectroscopyonline.com

Other advanced in-situ methods are being adapted for these systems:

In-situ X-Ray Diffraction (XRD): This technique allows for the tracking of phase evolution during synthesis, which is particularly useful for studying the crystallization of the 3-aminobenzoic acid salt from solution. gatech.edu

Online Chromatography-Mass Spectrometry: These systems can be set up to automatically draw samples from a reactor, providing rapid, real-time quantification of amino acid concentration and product formation. nih.gov

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: Combined with computational chemistry, this advanced gas-phase technique can be used to investigate the fundamental properties of the molecule, such as determining the preferred site of protonation between the amine and carboxylic acid groups. nih.gov

Table 1: Advanced In-Situ Characterization Techniques

| Technique | Information Provided | Application Example |

|---|---|---|

| In-situ Raman Spectroscopy | Real-time tracking of molecular vibrations, concentration changes, reaction kinetics, and polymorph transitions. mt.com | Monitoring the esterification of an aminobenzoic acid by observing the change in carbonyl and C-O stretch frequencies. rsc.org |

| In-situ X-Ray Diffraction (XRD) | Tracking of crystalline phase evolution and reaction kinetics during solid-state or hydrothermal synthesis. gatech.edu | Observing the formation and crystallization of the 3-aminobenzoic acid sulfate salt during synthesis. |

| Online HPLC-MS | Real-time, quantitative analysis of reactants, intermediates, and products directly from the reactor. nih.gov | Automatically monitoring the concentration of 3-aminobenzoic acid to control nutrient feeding in a bioprocess. nih.govnih.gov |

| In-situ FTIR Spectroscopy | Real-time monitoring of changes in functional groups and chemical bonds. jim.org.cn | Studying the dynamics of moisture-induced crystallization of amorphous materials. jim.org.cn |

Computational Design of Functional Materials Incorporating 3-Aminobenzoic Acid Systems

Computational materials science has become an indispensable tool for accelerating the discovery and design of new materials. ustc.edu.cn By using high-performance computing, researchers can predict the properties of materials before they are ever synthesized in a lab. mt.com This in silico approach saves significant time and resources.

For systems involving 3-aminobenzoic acid, computational methods can be used to design advanced materials with tailored properties:

Density Functional Theory (DFT): This quantum mechanical modeling method can predict the electronic structure, stability, and reactivity of molecules. ustc.edu.cn It could be used to model how the 3-aminobenzoic acid-sulfuric acid complex might interact with other molecules or surfaces, guiding the design of new catalysts or functional polymers. For example, DFT has been used to study the thermoelectric properties of novel compounds. ustc.edu.cn

Molecular Dynamics (MD) Simulations: MD simulates the physical movements of atoms and molecules over time. This can provide insight into the bulk properties of materials, such as how polymers derived from 3-aminobenzoic acid might fold or how crystals of its sulfate salt would form and grow.

Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to build models that can rapidly predict the properties of new, unsynthesized materials. gatech.edu This approach can screen vast libraries of potential candidates for a specific application.

The Materials Project, a large-scale initiative, provides open access to computed data on thousands of inorganic materials, enabling data-driven materials design for applications ranging from batteries to catalysis. spectroscopyonline.com A similar approach could be applied to organic systems like those derived from 3-aminobenzoic acid.

Table 2: Computational Methods in Materials Design

| Computational Method | Predicted Properties | Potential Application for 3-Aminobenzoic Acid Systems |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, vibrational frequencies, thermodynamic stability. ustc.edu.cn | Predicting the reactivity of the aromatic ring for designing new polymers or functional dyes. |

| Molecular Dynamics (MD) | Mechanical properties, diffusion rates, crystal growth mechanisms, protein-ligand binding. | Simulating the self-assembly of 3-aminobenzoic acid derivatives into functional nanostructures. |

| Machine Learning (ML) | Predictive models for material properties (e.g., formation energy, band gap) based on existing data. gatech.edu | Screening potential modifications to the 3-aminobenzoic acid structure to optimize it for electronic applications. |

Exploration of New Applications in Emerging Technologies

While 3-aminobenzoic acid is a known precursor for some dyes and pharmaceuticals, future research is aimed at leveraging its unique chemical structure for applications in emerging technologies. rsc.orgnih.gov The combination of an aromatic ring, an amine group, and a carboxylic acid group makes it a versatile building block for advanced functional materials.

Potential future applications include:

Organic Electronics: The π-conjugated system of the benzene (B151609) ring is a core feature of many organic semiconductors. By polymerizing or modifying 3-aminobenzoic acid, it may be possible to create new materials for organic light-emitting diodes (OLEDs), solar cells, or thin-film transistors. Computational design can help tune the electronic properties for these specific applications. spectroscopyonline.com

Advanced Polymers and Composites: The amine and carboxylic acid groups are ideal for polymerization reactions, enabling the synthesis of novel polyamides or polyesters with specific functionalities, such as enhanced thermal stability, specific recognition capabilities, or inherent conductivity.

Energy Storage: The stability and functional groups of 3-aminobenzoic acid make it an interesting candidate for creating porous organic frameworks or as a component in redox-flow batteries. Computationally-guided design is a key tool in exploring materials for energy storage. spectroscopyonline.com

Biomaterials: As an amino acid isomer, the molecule can be incorporated into peptide-based structures for biomedical applications, with computational modeling helping to engineer these materials for specific functions. gatech.edu

Green Chemistry Approaches in Synthesis and Application of 3-Aminobenzoic Acid-Sulfuric Acid Systems

The principles of green chemistry are becoming central to chemical research and manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A prime example of a green approach is the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde. researching.cn This method exemplifies several green chemistry principles:

Use of a Renewable Catalyst: It employs NORIT GAC 12-40, a carbonaceous material derived from a bio-based source. researching.cn

Benign Solvent: The reaction is performed in subcritical water, avoiding the use of volatile organic solvents. researching.cn

Atom Economy: It is a "one-pot" process that combines multiple reaction steps, reducing the need for separation and purification of intermediates. researching.cn

Reduced Derivatives: The process avoids the use of metal catalysts and added H₂, which are common in traditional reduction reactions. researching.cn

This contrasts with more traditional methods, such as Fischer esterification, which, while effective, often rely on large excesses of reagents and the use of concentrated sulfuric acid, a hazardous and corrosive substance. ucl.ac.ukoxinst.com

Future research will continue to focus on integrating green chemistry into the entire lifecycle of these compounds, from their synthesis to their final application, including the development of biodegradable polymers and the use of sustainable feedstocks. jim.org.cn

Table 3: Green Synthesis of 3-Aminobenzoic Acid

| Parameter | Condition/Value researching.cn |

|---|---|

| Starting Material | 3-Nitrobenzaldehyde |

| Catalyst | NORIT GAC 12-40 (Carbonaceous bio-based material) |

| Solvent | Subcritical Water |

| Optimal Temperature | 300 °C |

| Pressure | 90 bar |

| Reaction Time | 6 hours |

| Yield of 3-Aminobenzoic Acid | 59% |

Q & A

Q. What are the key physicochemical properties of 3-aminobenzoic acid relevant to its solubility and reactivity in synthetic chemistry?

Answer: 3-Aminobenzoic acid exhibits variable solubility depending on the solvent. Systematic studies show it is sparingly soluble in saturated hydrocarbons (e.g., hexane) but moderately soluble in alcohols (e.g., ethanol) and aromatic solvents (e.g., toluene). Solubility data in esters (e.g., ethyl acetate) and haloalkanes (e.g., dichloromethane) reveal temperature-dependent trends critical for recrystallization and reaction optimization . Its amphoteric nature (due to -NH₂ and -COOH groups) enables pH-dependent reactivity, making it suitable for acid/base-catalyzed reactions.

Q. How can 3-aminobenzoic acid be efficiently esterified for use in pharmaceutical intermediates?

Answer: A standard method involves refluxing 3-aminobenzoic acid with propan-1-ol in the presence of concentrated sulfuric acid (0.5 mL per 20 mL solvent). The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, yielding propyl 3-aminobenzoate with >90% efficiency. Key steps include:

Q. What safety protocols are essential when handling sulfuric acid in laboratory-scale syntheses?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from vapors (especially during reflux).

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Spill management : Neutralize with sodium bicarbonate or specialized absorbents.

- Waste disposal : Segregate acidic waste and neutralize before disposal.

Studies on sulfuric acid release dynamics highlight its hygroscopicity and aerosol formation, necessitating containment strategies to prevent environmental contamination .

Advanced Research Questions

Q. How do sulfuric acid derivatives (e.g., Molybdate Sulfuric Acid, MSA) enhance catalytic efficiency in heterocyclic synthesis?

Answer: MSA acts as a Brønsted acid catalyst in multicomponent reactions (e.g., pyrrole synthesis). Mechanistic studies show:

- Activation : Protonation of carbonyl groups (e.g., in 1,3-dicarbonyls) forms electrophilic intermediates.

- Intermediate stabilization : MSA stabilizes imine and enolate species during cyclocondensation.

- Solvent compatibility : Ethanol is optimal for balancing polarity and dielectric constant, reducing side products.

Comparisons with Alumina Sulfuric Acid (ASA) reveal MSA’s superior yield (85–92%) and shorter reaction times (<4 hrs) due to higher acid strength and homogeneous dispersion .

Q. What methodological challenges arise in reconciling contradictory nucleation rates of sulfuric acid in atmospheric studies?

Answer: Discrepancies between lab-measured nucleation rates (e.g., binary H₂SO₄-H₂O systems) and atmospheric observations stem from:

- Synergistic effects : Amines (e.g., dimethylamine) and NH₃ enhance nucleation by stabilizing critical clusters (2 H₂SO₄ molecules per cluster).

- Instrumentation limits : Traditional DMA systems underestimate <2 nm particles; high-resolution nano-DMA improves detection.

- Extrapolation errors : Lab conditions (high H₂SO₄ concentrations) require scaling to ambient partial pressures (10⁶–10⁷ molecules/cm³). Advanced models (e.g., kinetic power law: J₁ = K·[H₂SO₄]²) align experiments with field data .

Q. How does the structure-activity relationship (SAR) of 3-aminobenzoic acid derivatives influence diuretic drug design?

Answer: Key SAR insights for 5-sulfamoyl-3-aminobenzoic acid derivatives (e.g., bumetanide):

- Acidic groups : The carboxylate at position 3 is critical for renal carbonic anhydrase binding.

- Sulfamoyl moiety : Position 5 enhances diuretic potency by modulating ion transport in the loop of Henle.

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at position 4 improve bioavailability but increase nephrotoxicity risks.

SAR-guided modifications balance efficacy and safety in hypertension and edema treatments .

Q. What advanced characterization techniques resolve supramolecular architectures in 3-aminobenzoic acid complexes?

Answer:

- X-ray crystallography : Reveals 1D water channels in [(3-ABA)(DABCO-H)(H₂O)₂], stabilized by H-bonding between -NH₃⁺ and -COO⁻ groups.

- Solid-state NMR : Probes proton transfer dynamics in acid-base cocrystals (e.g., [(3-ABA)(2-AP-H)]).

- Thermogravimetric analysis (TGA) : Quantifies water loss from hydrated frameworks (e.g., 2.5% mass loss at 100°C in compound 2).

These methods inform applications in crystal engineering and proton-conductive materials .

Q. How does sulfuric acid autocatalyze its own formation in atmospheric and astrochemical systems?

Answer: Computational models show H₂SO₄ catalyzes SO₃ hydrolysis via:

- Transition-state stabilization : H₂SO₄·H₂O complexes lower the activation barrier by 3–11 kcal/mol.

- Dimer formation : Autocatalysis yields (H₂SO₄)₂ clusters, critical for aerosol nucleation.

This mechanism explains rapid H₂SO₄ production in Venusian clouds and industrial emissions, with implications for climate modeling .

Methodological Notes

- Catalyst Screening : Test MSA, ASA, and silica-supported analogs under identical conditions (solvent, temp.) to optimize yield .

- Data Contradictions : Use sensitivity analysis (e.g., Monte Carlo simulations) to quantify uncertainty in nucleation rate extrapolations .